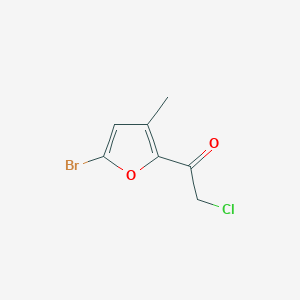

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The “{2-[(5-bromo-3-methylfuran-2-yl)formamido]ethyl} carbamate” molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) .

Molecular Structure Analysis

This molecule contains total 27 bond(s); 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) . It also contains total 27 atom(s); 11 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Bromine atom(s) .Applications De Recherche Scientifique

Synthesis Applications

The synthesis and functionalization of furan derivatives, including compounds similar to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," have been explored extensively for their applications in creating complex organic molecules. For instance, furan-2-ylacetates and related compounds are synthesized through cyclization and dehydrogenation strategies. These methods are pivotal for the efficient production of various organic molecules, including pharmaceuticals and polymers (Esen Bellur & P. Langer, 2005). Additionally, the catalytic synthesis of 2-methylfurans from 1-alkyn-5-ones using mercuric triflate highlights a method for preparing furan derivatives under mild conditions, which could be relevant for synthesizing similar bromo-methylfuran compounds (H. Imagawa, T. Kurisaki, & M. Nishizawa, 2004).

Chemical Reactivity and Modification

Research on the bromination of methylfuryl-acrylates indicates specific reactivity patterns, such as selective bromination at α-positions of the furan ring, which might be applicable to understanding and predicting the chemical behavior of "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one" in various reactions (L. M. Pevzner, 2021).

Antimicrobial Applications

Compounds derived from 3-methylbenzofuran, by reacting with bromoethanone or chloroethanone, have shown significant antimicrobial activity. This suggests that bromo- and chloro-substituted furan compounds, similar to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," could be potent antimicrobial agents, highlighting their potential in developing new treatments (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).

Environmental Tracers

In a unique environmental application, bromoform, a compound structurally related to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," has been used as a tracer to monitor the movement of cooling water from nuclear power plants. This demonstrates the potential of bromo-substituted organic compounds in environmental monitoring (Jae-Sam Yang, 2001).

Propriétés

IUPAC Name |

1-(5-bromo-3-methylfuran-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-4-2-6(8)11-7(4)5(10)3-9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNINGNLPCQCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)